molecular formula C20H30N4O B5584681 2-cyclopentyl-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-3-one

2-cyclopentyl-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5584681
M. Wt: 342.5 g/mol
InChI Key: JFWFRRIBTVVDGH-UHFFFAOYSA-N
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Description

Spirocyclic compounds, including the diazaspiro[5.5]undecanone derivatives, are recognized for their diverse biological activities and pharmaceutical applications. They constitute a significant structural motif in medicinal chemistry due to their unique three-dimensional shapes and chemical robustness.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecanone derivatives typically involves cascade cyclization processes. A notable method is the base-promoted [5+1] double Michael addition reaction, employing N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones. This method yields diazaspiro[5.5]undecane derivatives with excellent efficiency, showcasing the adaptability of the synthesis process to incorporate various substituents, including aryl and heteroaryl groups (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been extensively studied through NMR and X-ray crystallography. These studies reveal that the spirocycles often prefer a chair conformation for the cyclohexanone unit, which is critical for understanding the molecule's reactivity and interaction with biological targets. The structure elucidation highlights the importance of intermolecular hydrogen bonding and π-π stacking interactions in crystal packing (Islam et al., 2017).

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. It could potentially interact with biological systems through the pyrimidine ring, which is a component of many important biomolecules .

Safety and Hazards

Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-cyclopentyl-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O/c1-15-13-16(2)22-19(21-15)23-11-9-20(10-12-23)8-7-18(25)24(14-20)17-5-3-4-6-17/h13,17H,3-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWFRRIBTVVDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3(CCC(=O)N(C3)C4CCCC4)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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